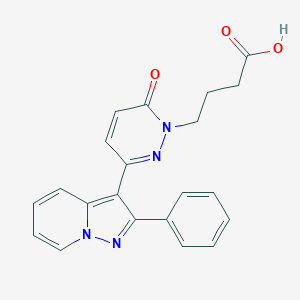

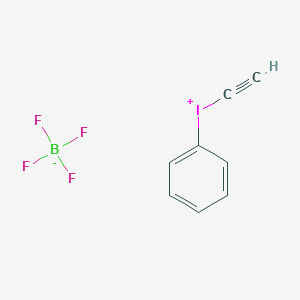

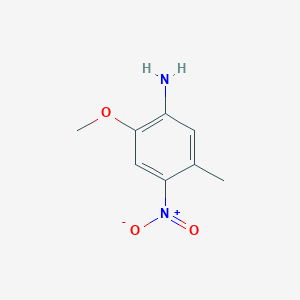

![molecular formula C7H4BrNO B144829 5-Bromobenzo[d]oxazole CAS No. 132244-31-6](/img/structure/B144829.png)

5-Bromobenzo[d]oxazole

Vue d'ensemble

Description

5-Bromobenzo[d]oxazole is a brominated heterocyclic compound that is part of the oxazole family. Oxazoles are five-membered aromatic rings containing both nitrogen and oxygen atoms. The presence of the bromine atom on the benzene ring of the oxazole structure makes it a valuable intermediate for various chemical reactions and applications, particularly in the field of organic electronics and pharmaceuticals.

Synthesis Analysis

The synthesis of brominated oxazole derivatives can be achieved through various methods. For instance, the one-pot synthesis of dibromobenzo[bistriazole] derivatives, which are structurally related to this compound, has been reported to yield compounds with different optoelectronic properties, indicating the versatility of such brominated compounds in electronics applications . Similarly, the synthesis of brominated triazoles through regioselective alkylation and subsequent Suzuki cross-coupling reactions demonstrates the utility of bromine as a directing group in the synthesis of poly-substituted heterocycles .

Molecular Structure Analysis

The molecular structure of brominated oxazole derivatives has been extensively studied. For example, the crystal structure and quantum mechanical studies of a related compound, 2-(4-bromobenzyl)-5-ethylsulphonyl-1,3-benzoxazole, have been reported, providing insights into the optimized geometrical structures, atomic charges, and molecular electrostatic potential . These studies are crucial for understanding the reactivity and interaction of such molecules with other chemical entities.

Chemical Reactions Analysis

Brominated oxazoles can undergo various chemical reactions, leveraging the bromine atom as a reactive site for further functionalization. The synthesis of benzo[d]isoselenazole and benzo[d]isothiazole via a CuBr2-catalyzed annulation reaction exemplifies the reactivity of brominated intermediates . Additionally, the regiospecific synthesis of 2-arylbenzothiazoles using a bromine atom to direct cyclization further highlights the importance of bromine in constructing complex heterocyclic systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated heterocycles like this compound are influenced by the presence of the bromine atom. These properties include solubility, electronic effects, and reactivity patterns. For instance, a study on brominated benzotriazoles, which are structurally related to oxazoles, showed that the number and position of bromine atoms significantly affect the solubility and electronic properties of these compounds . Such properties are essential for the development of inhibitors for protein kinases and other biological targets.

Applications De Recherche Scientifique

5-Bromobenzo[d]oxazole : Analyse complète des applications de la recherche scientifique

Simulation de processus en génie chimique : Le this compound est utilisé dans la création de fichiers de données thermophysiques, tels que les fichiers IK-Cape, qui sont essentiels pour les simulateurs de processus comme Aspen Plus. Ces simulateurs aident à la conception, à l’optimisation et à l’analyse des processus chimiques en modélisant avec précision les propriétés des composés impliqués.

Spectroscopie infrarouge : Les outils quantiques utilisent le this compound dans l’interprétation des spectres infrarouges (IR). Cette application est importante dans l’identification moléculaire et l’étude des vibrations moléculaires, contribuant aux avancées en chimie analytique.

Chimie pharmaceutique : En tant que membre de la classe des composés oxazoles, le this compound est considéré comme une structure clé dans de nombreux composés biologiquement actifs. Ses dérivés sont souvent explorés pour leurs propriétés médicinales potentielles et les efforts de découverte de médicaments.

Chimie synthétique : La polyvalence du composé est exploitée dans les stratégies de chimie synthétique visant l’assemblage d’oxazoles. Il sert de bloc de construction pour créer des molécules complexes avec des applications fonctionnelles diverses.

Science des matériaux : En science des matériaux, les propriétés du this compound peuvent être exploitées dans le développement de nouveaux matériaux présentant des résistances thermiques et chimiques spécifiques, contribuant aux innovations dans ce domaine.

Ce ne sont là que quelques-unes des applications uniques du this compound dans la recherche scientifique. Chaque application démontre la polyvalence et l’importance du composé dans divers domaines d’études.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Research on oxazole-based molecules, including 5-Bromobenzo[d]oxazole, is ongoing, with a focus on the design, synthesis, bioactive evaluation, and action mechanism of unusual types of oxazole-based heterocyclic compounds . These compounds may help overcome drug resistances, increase bioactivities, and contribute significantly to drug discovery and synthesis .

Propriétés

IUPAC Name |

5-bromo-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOGTWDYLFKOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)N=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927595 | |

| Record name | 5-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132244-31-6 | |

| Record name | 5-Bromo-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

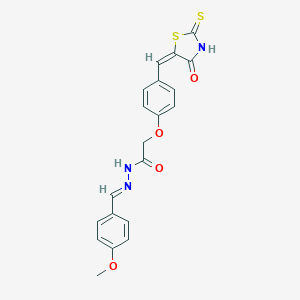

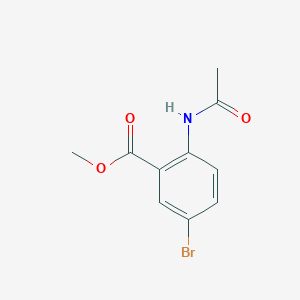

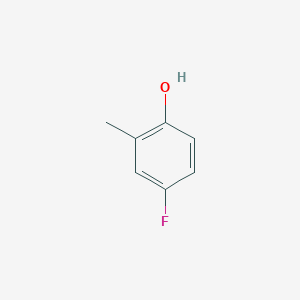

![N-(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B144751.png)

![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)